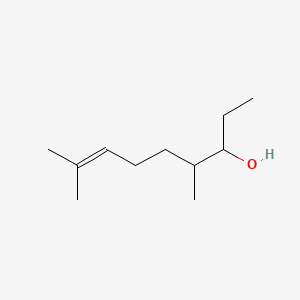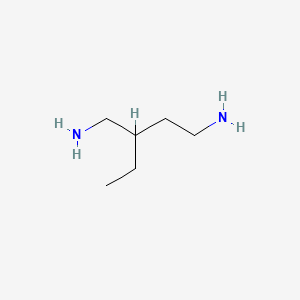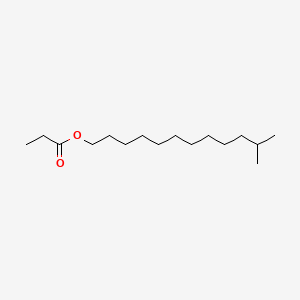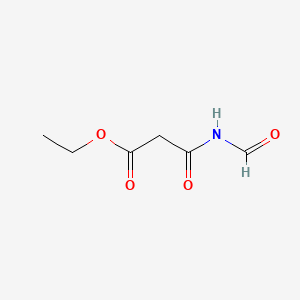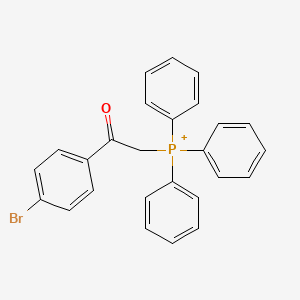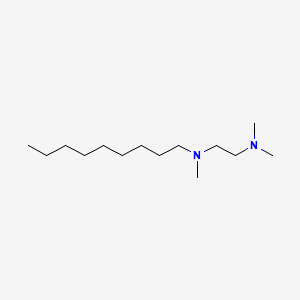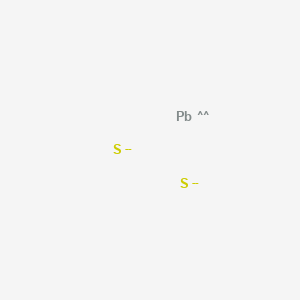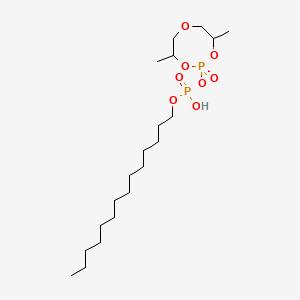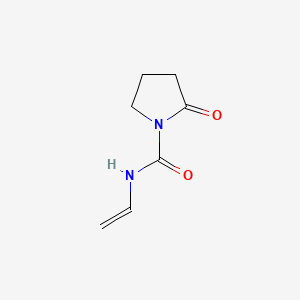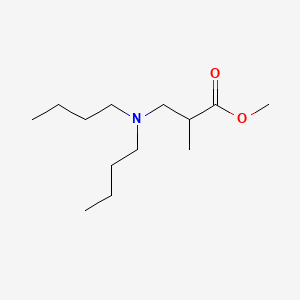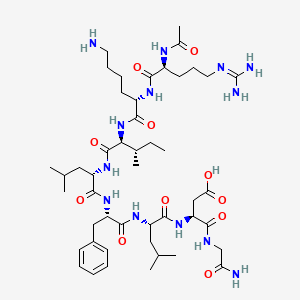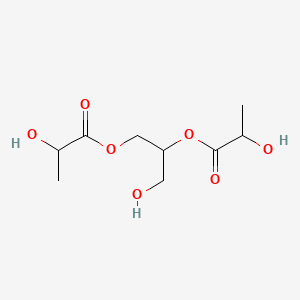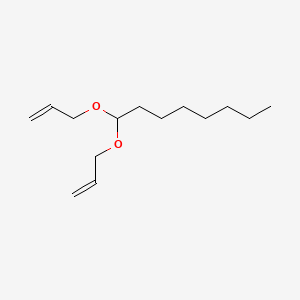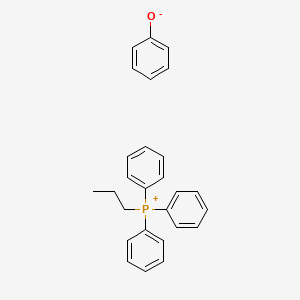
Triphenylpropylphosphonium phenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylpropylphosphonium phenolate is a heterocyclic organic compound with the molecular formula C27H27OP and a molecular weight of 398.476442 g/mol It is known for its unique structure, which includes a triphenylpropylphosphonium cation and a phenolate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often require a strong base and an appropriate solvent to facilitate the formation of the desired product.
Industrial Production Methods
While triphenylpropylphosphonium phenolate is mainly produced for research purposes, industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Triphenylpropylphosphonium phenolate undergoes various chemical reactions, including:
Oxidation: The phenolate anion can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Quinones derived from the oxidation of phenolate can be reduced back to phenols.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the activating effect of the phenolate anion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Triphenylpropylphosphonium phenolate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triphenylpropylphosphonium phenolate involves its interaction with cellular membranes and its ability to disrupt membrane integrity . The compound’s cationic nature allows it to target negatively charged components of the membrane, leading to increased permeability and potential cell death. This mechanism is particularly relevant in its antimicrobial activity, where it inhibits fungal respiration and damages the membrane .
Comparison with Similar Compounds
Similar Compounds
- Triphenylphosphonium chloride
- Triphenylphosphonium bromide
- Tetraphenylphosphonium chloride
Uniqueness
Triphenylpropylphosphonium phenolate stands out due to its phenolate anion, which imparts unique chemical properties such as enhanced reactivity in electrophilic aromatic substitution reactions. Additionally, its ability to act as both a nucleophile and an electrophile makes it a versatile compound in various chemical processes .
Conclusion
This compound is a compound of significant interest in scientific research due to its unique chemical properties and wide range of applications
Properties
CAS No. |
94231-07-9 |
|---|---|
Molecular Formula |
C27H27OP |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
triphenyl(propyl)phosphanium;phenoxide |
InChI |
InChI=1S/C21H22P.C6H6O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;7-6-4-2-1-3-5-6/h3-17H,2,18H2,1H3;1-5,7H/q+1;/p-1 |
InChI Key |
IKIHQYHAXWEILE-UHFFFAOYSA-M |
Canonical SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


